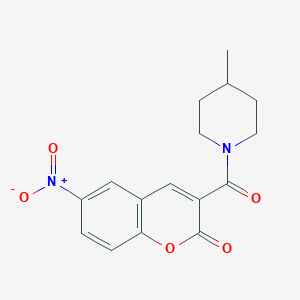

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Descripción

3-(4-Methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methylpiperidine-1-carbonyl group at the 3-position and a nitro substituent at the 6-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

Propiedades

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-17(7-5-10)15(19)13-9-11-8-12(18(21)22)2-3-14(11)23-16(13)20/h2-3,8-10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWOVFSYATAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperidine with a suitable chromenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include amine derivatives, dihydrochromenones, and substituted piperidine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth .

- Anti-inflammatory Properties : Research indicates that similar piperidine derivatives can modulate inflammatory responses, potentially offering new treatments for chronic inflammatory diseases .

- Neuromuscular Transmission : Analogous compounds have shown promise in inhibiting neuromuscular transmission, which could lead to advancements in treating conditions like myasthenia gravis .

Biochemical Probes

Due to its structural characteristics, 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can serve as a biochemical probe to study various biological processes. Its ability to interact with specific receptors or enzymes makes it valuable for understanding cellular mechanisms and pathways.

Materials Science

The compound's unique properties make it suitable for the development of new materials. It can be utilized in:

- Photocatalysts : Research has indicated that similar compounds can be used as precursors for photocatalytic materials, which are essential for environmental applications such as pollutant degradation .

- Organic Electronics : The electronic properties of the chromenone core may allow for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of various piperidine derivatives, including those related to this compound. The results demonstrated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuromuscular Inhibition

Research on piperidine analogs revealed that compounds structurally related to this compound exhibited potent inhibition of choline acetyltransferase activity, crucial for neurotransmitter synthesis. This suggests potential applications in neuromuscular disorders .

Mecanismo De Acción

The mechanism of action of 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The compound is compared to structurally related coumarin derivatives (Table 1):

- Piperidine vs.

- Nitro Group Position : The 6-nitro substituent is shared with 8v and SVN compounds, suggesting similar electronic effects on the coumarin core. In contrast, 8w lacks this group, which may reduce electrophilic reactivity .

Physicochemical Properties

- Melting Points :

- Spectroscopic Data :

- IR : Nitro group absorption at ~1520 cm⁻¹ (shared with 8v and SVN). Piperidine carbonyl C=O stretch at ~1680 cm⁻¹, distinct from thiazole C=N (~1650 cm⁻¹) in SVN .

- NMR : Piperidine protons expected at δ 1.2–2.8 ppm (CH2) and δ 2.9–3.5 ppm (N-CH3), differing from triazole protons (δ 7.5–8.5 ppm) in 8v .

Actividad Biológica

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one, also known by its CAS number 325802-37-7, is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a chromenone core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4. The compound consists of a chromenone scaffold with a nitro group and a piperidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.32 g/mol |

| CAS Number | 325802-37-7 |

| IUPAC Name | 3-(4-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.

- Receptor Interaction : The piperidine ring may interact with various biological receptors, modulating signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenones can inhibit cell growth with IC50 values often below 30 µg/mL. Notably, compounds derived from chromenone scaffolds have been reported to be more potent than standard chemotherapeutic agents like etoposide .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of related chromenone derivatives demonstrated that they exhibited significant growth inhibition against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) with IC50 values ranging from 3.46 to 18.76 µg/mL . These results suggest that this compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

The bioactive potential of this compound is not limited to anticancer effects; it may also exhibit antimicrobial properties. Chromene derivatives have been studied for their antibacterial and antiviral activities, suggesting that the presence of the piperidine moiety could enhance these effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions under controlled conditions. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.